molecular formula C28H25ClN2O4 B11132550 2-(5-Chloropyridin-2-yl)-1-[4-(hexyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(5-Chloropyridin-2-yl)-1-[4-(hexyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11132550
M. Wt: 489.0 g/mol
InChI Key: HEKOFOPJOXTHTD-UHFFFAOYSA-N
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Description

2-(5-Chloropyridin-2-yl)-1-[4-(hexyloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloropyridinyl group, a hexyloxyphenyl group, and a chromenopyrrole-dione core, making it an interesting subject for research in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloropyridin-2-yl)-1-[4-(hexyloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the chloropyridinyl intermediate: This can be achieved by chlorination of pyridine derivatives under controlled conditions.

    Coupling with hexyloxyphenyl group: This step involves the use of coupling reagents such as palladium catalysts to attach the hexyloxyphenyl group to the chloropyridinyl intermediate.

    Cyclization to form the chromenopyrrole-dione core: This step often requires specific conditions such as high temperature and the presence of strong acids or bases to facilitate the cyclization reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloropyridin-2-yl)-1-[4-(hexyloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for drug development.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-chloropyridin-2-yl)-1-[4-(hexyloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[2-(5-chloropyridin-2-yl)phenyl]pyridine-3-carboxamide
  • (5-Chloro-2-pyridinyl)acetic acid

Uniqueness

2-(5-Chloropyridin-2-yl)-1-[4-(hexyloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of functional groups and structural features, which confer specific chemical reactivity and potential biological activity not found in similar compounds.

Properties

Molecular Formula

C28H25ClN2O4

Molecular Weight

489.0 g/mol

IUPAC Name

2-(5-chloropyridin-2-yl)-1-(4-hexoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H25ClN2O4/c1-2-3-4-7-16-34-20-13-10-18(11-14-20)25-24-26(32)21-8-5-6-9-22(21)35-27(24)28(33)31(25)23-15-12-19(29)17-30-23/h5-6,8-15,17,25H,2-4,7,16H2,1H3

InChI Key

HEKOFOPJOXTHTD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=C(C=C4)Cl)OC5=CC=CC=C5C3=O

Origin of Product

United States

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